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Compound of Interest

Compound Name: 3-(3-Methylphenoxy)azetidine

Cat. No.: B1343967 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and

experimental protocols relevant to 3-(3-Methylphenoxy)azetidine. Due to the limited

availability of direct experimental solubility data for this specific compound in publicly

accessible literature, this document focuses on predicted data, general experimental

methodologies for determining solubility, and the logical workflows involved in such an

assessment.

Predicted Physicochemical Properties
Computational models provide initial estimates of a compound's physicochemical properties,

which are crucial for guiding experimental design. The following table summarizes the

predicted properties for 3-(3-Methylphenoxy)azetidine.
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Property Value Source

Molecular Formula C₁₀H₁₃NO PubChem[1]

Molecular Weight 163.22 g/mol PubChem

XLogP3 2.1 PubChem[1]

Hydrogen Bond Donors 1 PubChem

Hydrogen Bond Acceptors 2 ChemScene[2]

Rotatable Bond Count 2 ChemScene[2]

Topological Polar Surface Area

(TPSA)
21.3 Å² PubChem[3]

Note: These values are computationally predicted and should be confirmed through

experimental validation.

Based on the predicted XLogP value of 2.1, 3-(3-Methylphenoxy)azetidine is expected to

have moderate lipophilicity, suggesting it is likely to be more soluble in organic solvents than in

aqueous solutions. This is consistent with information available for similar compounds like 3-(3-

Fluorophenoxy)azetidine, which is described as not easily soluble in water but soluble in many

organic solvents[4]. The parent compound, azetidine, is miscible with water[5].

Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a critical step in drug discovery and

development. Several standardized methods are employed, each with its own advantages and

limitations. The choice of method often depends on the required accuracy, throughput, and the

stage of the development process.

1. Shake-Flask Method (Thermodynamic Solubility)

The gold standard for determining thermodynamic (or equilibrium) solubility is the shake-flask

method.[6] This method measures the concentration of a saturated solution of the compound in

a specific solvent at a constant temperature.

Protocol:
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An excess amount of the solid compound is added to a known volume of the solvent in a

vial.

The vial is sealed and agitated (e.g., using a shaker or rotator) at a constant temperature

for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

After agitation, the suspension is allowed to stand to allow undissolved solids to sediment.

A sample of the supernatant is carefully removed and filtered to separate the dissolved

compound from any remaining solid particles.

The concentration of the compound in the filtrate is then determined using a suitable

analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis

spectroscopy, or Mass Spectrometry.[7][8]

2. Turbidimetric Method (Kinetic Solubility)

This is a higher-throughput method often used in early drug discovery to assess the kinetic

solubility of a compound from a concentrated stock solution (typically in DMSO).

Protocol:

A concentrated stock solution of the compound is prepared in an organic solvent,

commonly Dimethyl Sulfoxide (DMSO).[9]

A small aliquot of the stock solution is added to an aqueous buffer in a microplate well.

The solution is mixed, and the turbidity (cloudiness) is measured over time using a plate

reader. The point at which precipitation occurs indicates the kinetic solubility limit.

Experimental Workflow for Solubility Assessment
The logical progression for assessing the solubility of a new chemical entity like 3-(3-
Methylphenoxy)azetidine is depicted in the following workflow diagram.
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Caption: A generalized workflow for determining the solubility of a novel compound.
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Signaling Pathways
There is currently no publicly available information linking 3-(3-Methylphenoxy)azetidine to

any specific biological signaling pathways. Research into the biological activity of this

compound would be required to elucidate any such interactions.

In conclusion, while specific experimental solubility data for 3-(3-Methylphenoxy)azetidine is

not readily available, predictions suggest moderate lipophilicity. The established experimental

protocols, such as the shake-flask and turbidimetric methods, provide a robust framework for

determining its solubility in various solvents, which is a crucial step for any further research and

development involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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